

# A Technical Guide to 3-Ethoxy-4-(phenylmethoxy)benzaldehyde

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## Compound of Interest

Compound Name:	4-Benzyl-3-ethoxybenzaldehyde
Cat. No.:	B1268341

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**Abstract:** This technical guide provides a comprehensive overview of **4-Benzyl-3-ethoxybenzaldehyde**, known by its IUPAC name 3-ethoxy-4-(phenylmethoxy)benzaldehyde. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications as a synthetic intermediate in research and drug development. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

## Chemical Identity and Properties

3-Ethoxy-4-(phenylmethoxy)benzaldehyde is an aromatic aldehyde featuring both an ethoxy and a benzyl group attached to the benzene ring. These functional groups make it a versatile intermediate for the synthesis of more complex molecules. Its identity is established by various chemical identifiers and physical properties.

## Compound Identification

The fundamental identifiers for 3-ethoxy-4-(phenylmethoxy)benzaldehyde are summarized below.

Identifier	Value
IUPAC Name	3-ethoxy-4-(phenylmethoxy)benzaldehyde <sup>[1]</sup>
Common Name	4-Benzylmethoxybenzaldehyde
CAS Number	60186-33-6 <sup>[1][2]</sup>
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>3</sub> <sup>[1][2]</sup>
SMILES	O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1 <sup>[2][3]</sup>
InChIKey	NCOFQZRLIYPMNJ-UHFFFAOYSA-N <sup>[3]</sup>

## Physicochemical Properties

The key physicochemical properties determine the compound's behavior in various chemical and biological systems.

Property	Value
Molecular Weight	256.30 g/mol <sup>[2][4]</sup>
Melting Point	64°C <sup>[4]</sup>
Topological Polar Surface Area (TPSA)	35.53 Å <sup>2</sup> <sup>[2]</sup>
LogP (predicted)	3.4768 <sup>[2]</sup>
Hydrogen Bond Donors	0 <sup>[2]</sup>
Hydrogen Bond Acceptors	3 <sup>[2]</sup>
Rotatable Bonds	6 <sup>[2]</sup>
Hazard	Irritant <sup>[4]</sup>

## Synthesis and Experimental Protocols

The synthesis of 3-ethoxy-4-(phenylmethoxy)benzaldehyde is typically achieved via a Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol with

a benzyl halide.

## Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of the title compound starting from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and benzyl bromide.

### Materials:

- 3-Ethoxy-4-hydroxybenzaldehyde (1 equivalent)
- Benzyl bromide (1.1 equivalents)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (1.5 equivalents)
- Acetone or Dimethylformamide (DMF) (solvent)
- Ethyl acetate (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

### Procedure:

- Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a sufficient volume of acetone or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The mixture will be a suspension.
- Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.
- Heat the reaction mixture to reflux (for acetone, ~56°C) or heat at 60-70°C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter off the solid potassium carbonate and wash the residue with a small amount of acetone.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 3-ethoxy-4-(phenylmethoxy)benzaldehyde as a solid.

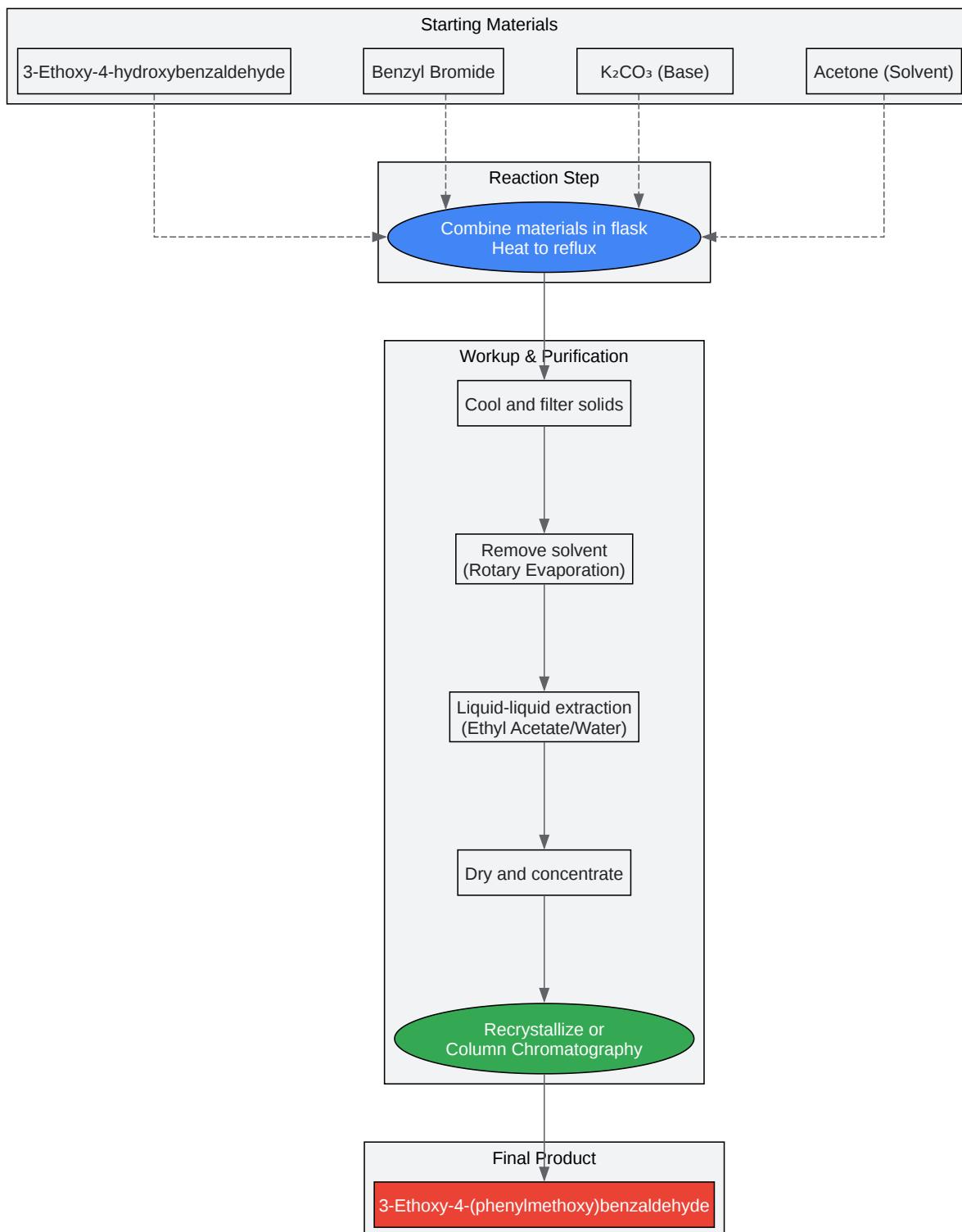
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Diagram 1: General workflow for the synthesis of 3-ethoxy-4-(phenylmethoxy)benzaldehyde.

## Spectroscopic and Analytical Data

While comprehensive experimental spectra are not widely published, data can be predicted based on the known structure and analysis of similar compounds.

### Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated.

Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	257.11723	157.3
[M+Na] <sup>+</sup>	279.09917	165.0
[M-H] <sup>-</sup>	255.10267	164.0
[M+NH <sub>4</sub> ] <sup>+</sup>	274.14377	174.1
[M] <sup>+</sup>	256.10940	161.4

Data sourced from

PubChemLite database.[\[3\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on its structure, the expected <sup>1</sup>H NMR spectrum in a solvent like CDCl<sub>3</sub> would feature characteristic signals:

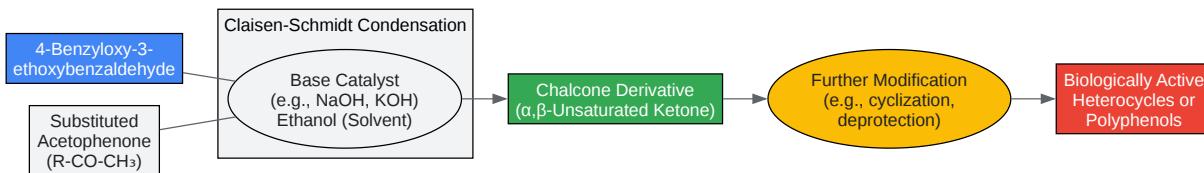
- Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
- Aromatic protons: Multiple signals in the range of δ 6.9-7.5 ppm.
- Benzylic protons (-O-CH<sub>2</sub>-Ph): A singlet around δ 5.1-5.2 ppm.
- Ethoxy protons (-O-CH<sub>2</sub>-CH<sub>3</sub>): A quartet around δ 4.1-4.2 ppm and a triplet around δ 1.4-1.5 ppm.

### Applications in Research and Drug Development

**4-Benzylxy-3-ethoxybenzaldehyde** serves as a key building block in organic synthesis, particularly for constructing molecules with potential therapeutic value. Its utility stems from the reactive aldehyde group and the stable benzyl protecting group, which can be removed later if a free phenol is required.

## Intermediate in Chalcone Synthesis

A primary application is in the synthesis of chalcones via the Claisen-Schmidt condensation. Chalcones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In this reaction, the benzaldehyde derivative is condensed with an acetophenone in the presence of a base. The benzyloxy group is often used in these syntheses as a protecting group for the phenol.[5]



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Diagram 2: Role as a precursor in the synthesis of biologically active chalcones.

## Precursor for Other Bioactive Molecules

Analogous compounds are instrumental in creating complex natural products and therapeutic agents. For instance, the closely related 4-benzylxy-3-methoxybenzaldehyde has been utilized in the enantioselective total synthesis of the neurotrophic agent (-)-talaumidin and in synthesizing ligands for estrogen receptors. This suggests that **4-benzylxy-3-ethoxybenzaldehyde** is a valuable precursor for developing novel compounds targeting various biological pathways.

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